molecular formula C10H9ClFN3 B1448108 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1594054-17-7

1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No. B1448108
CAS RN: 1594054-17-7
M. Wt: 225.65 g/mol
InChI Key: AGFAAXQMRYPNMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It could be a single step reaction or a multi-step process involving various reagents and catalysts .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties can also be included .

Scientific Research Applications

Synthesis and Structural Characterization

1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine and its derivatives have been synthesized and characterized in various studies. For instance, the synthesis and structural characterization of isostructural compounds involving similar chemical structures have been detailed. These compounds demonstrated specific conformational properties, highlighting the molecular structure's essentially planar nature, apart from certain groups which are oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021).

Potential Therapeutic Applications

Although specific therapeutic applications of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine are not explicitly stated, research on compounds with similar structures indicates potential therapeutic applications, such as the inhibition of Aurora A, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Reductive Amination and Antimicrobial Activity

Studies have also described the reductive amination of compounds with similar chemical structures, indicating the potential for synthesizing secondary amines, which are significant in various biological activities. For instance, certain derivatives demonstrated excellent antibacterial activity, comparable to reference drugs, suggesting the potential for antimicrobial applications (Bawa et al., 2009; Mistry et al., 2016).

Analytical Characterization and Differentiation

The analytical characterization of compounds with similar chemical structures has been a significant area of research. For example, studies have focused on the identification, synthesis, and differentiation of research chemicals, which underscores the importance of accurate structural determination and the potential for various scientific applications (McLaughlin et al., 2016).

Mechanism of Action

    The aromatic nature of the indole scaffold suggests that it might interact with receptors. It could potentially bind to G protein-coupled receptors (GPCRs) or other membrane-bound proteins. The presence of functional groups (chlorine and fluorine) may enable enzymatic interactions. For instance, it could inhibit enzymes involved in metabolic pathways. The compound might modulate intracellular signaling pathways, affecting gene expression or protein function.

Biochemical Pathways

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves potential applications or fields of study where the compound could be useful. It could be in areas like drug discovery, material science, etc .

properties

IUPAC Name

1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-10-2-1-8(12)3-7(10)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFAAXQMRYPNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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